molecular formula C21H20ClN5O2 B2815743 N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260935-82-7

N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2815743
CAS No.: 1260935-82-7
M. Wt: 409.87
InChI Key: OTLKGEKCNAVBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Diversified Synthesis Approaches

Research demonstrates diversified synthesis methods for triazoloquinoxaline derivatives. For instance, An et al. (2017) presented a protocol employing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, enabling rapid access to structurally varied and complex fused tricyclic scaffolds (Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017). This method highlights the adaptability of synthetic routes to produce a broad range of triazoloquinoxaline compounds.

Pharmacological Potential

Several studies have investigated the pharmacological potential of triazoloquinoxaline derivatives. For example, Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity. Among these, certain compounds exhibited significant activity, underscoring the potential of these derivatives in developing new therapeutic agents (Chunbo Zhang, X. Cui, Lan Hong, Zhe-Shan Quan, H. Piao, 2008).

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at anticancer activity has also been reported. Reddy et al. (2015) designed and synthesized a new series of urea derivatives, showing significant cytotoxicity against certain cancer cell lines, indicating the potential of these compounds in cancer research (B. N. Reddy, P. V. G. Reddy, P. S. Reddy, S. Reddy, Sirigireddy Sudharsan Reddy, M. Pathak, 2015).

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)12-19(28)23-15-11-14(22)10-9-13(15)2/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKGEKCNAVBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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